molecular formula C17H13Cl2N5S2 B14531622 N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine CAS No. 62540-32-3

N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine

Cat. No.: B14531622
CAS No.: 62540-32-3
M. Wt: 422.4 g/mol
InChI Key: PZZGTEAHLPEYAN-UHFFFAOYSA-N
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Description

N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two 6-chloro-1,3-benzothiazol-2-yl groups attached to an ethylguanidine core

Preparation Methods

The synthesis of N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with ethyl isocyanate under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the synthesis process .

Chemical Reactions Analysis

N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby disrupting the growth and proliferation of pathogenic microorganisms .

Comparison with Similar Compounds

N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be compared with other benzothiazole derivatives, such as:

The uniqueness of N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62540-32-3

Molecular Formula

C17H13Cl2N5S2

Molecular Weight

422.4 g/mol

IUPAC Name

1,3-bis(6-chloro-1,3-benzothiazol-2-yl)-2-ethylguanidine

InChI

InChI=1S/C17H13Cl2N5S2/c1-2-20-15(23-16-21-11-5-3-9(18)7-13(11)25-16)24-17-22-12-6-4-10(19)8-14(12)26-17/h3-8H,2H2,1H3,(H2,20,21,22,23,24)

InChI Key

PZZGTEAHLPEYAN-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=C(S1)C=C(C=C2)Cl)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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